molecular formula C3H6NaO3 B050916 sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate CAS No. 201595-71-3

sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate

Cat. No.: B050916
CAS No.: 201595-71-3
M. Wt: 116.046 g/mol
InChI Key: ZZUUMCMLIPRDPI-USULVYIHSA-N
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Description

Sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate is a carbon-13 isotopically labeled sodium salt of (S)-lactic acid. Its molecular formula is C3H5NaO3, with all three carbon atoms replaced by the stable isotope 13C. The compound retains the stereochemistry of natural (S)-lactic acid, where the hydroxyl group is in the (2S) configuration . This isotopic labeling enables applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic flux analysis, and tracer studies in biochemical pathways .

Properties

CAS No.

201595-71-3

Molecular Formula

C3H6NaO3

Molecular Weight

116.046 g/mol

IUPAC Name

sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1/i1+1,2+1,3+1;

InChI Key

ZZUUMCMLIPRDPI-USULVYIHSA-N

SMILES

CC(C(=O)[O-])O.[Na+]

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)O)O.[Na]

Canonical SMILES

CC(C(=O)O)O.[Na]

Synonyms

(2S)-2-Hydroxy-propanoic Acid-13C3 Sodium Salt;  (+)-Lactic Acid-13C3 Sodium Salt;  (S)-(+)-Lactic Acid-13C3 Sodium Salt;  (S)-2-Hydroxypropanoic Acid-13C3 Sodium Salt;  (S)-2-Hydroxypropionic Acid-13C3 Sodium Salt;  (S)-Lactic Acid-13C3 Sodium Salt;  Espi

Origin of Product

United States

Preparation Methods

α-Halogenation of 13C3-Propionic Acid

Propionic acid undergoes α-halogenation using thionyl chloride (SOCl2) and bromine (Br2) to form α-bromopropionyl chloride. Key parameters include:

ParameterOptimal RangeYield Impact
SOCl2 Equivalents1.05–1.50Maximizes acyl chloride formation
Br2 Equivalents1.05–1.30Prevents over-halogenation
Temperature60–80°CBalances reactivity and side reactions
Reaction Time2.5–5.5 hoursEnsures complete conversion

Under optimal conditions, ethyl α-bromopropionate is isolated in 88% yield. The ester intermediate simplifies purification and reduces isotopic dilution.

Hydroxylation and Stereochemical Control

The α-bromo ester undergoes nucleophilic substitution with hydroxide to introduce the 2-hydroxy group. Stereoselectivity is achieved via:

  • Chiral Phase-Transfer Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) enable asymmetric induction in biphasic systems.

  • Enzymatic Resolution : Lipases or esterases preferentially hydrolyze the (2R)-enantiomer, enriching the (2S)-product.

Hydroxylation at 80°C for 1.5 hours yields 75–88% conversion, with enantiomeric excess (ee) >98% reported for enzymatic methods.

Saponification and Salt Formation

The (2S)-2-hydroxypropionate ester is hydrolyzed with NaOH, followed by neutralization to form the sodium salt:

CH313CH(13COOR)OH+NaOHCH313CH(13COO)OHNa++ROH\text{CH}3^{13}\text{CH}(^{13}\text{COOR})\text{OH} + \text{NaOH} \rightarrow \text{CH}3^{13}\text{CH}(^{13}\text{COO}^-)\text{OH} \cdot \text{Na}^+ + \text{ROH}

Recrystallization from ethanol-water (60:40 v/v) achieves >99% isotopic purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Isotopic Purity (%)Scalability
Halogenation-Amination75–8898–9999High
Microbial Fermentation60–7010095–98Moderate

The halogenation-amination route dominates industrial synthesis due to shorter reaction times and lower fermentation infrastructure costs. Microbial methods remain niche for applications requiring ultra-high stereopurity.

Critical Process Considerations

Isotopic Dilution Mitigation

  • Closed Systems : Prevent atmospheric CO2 ingress during basic hydrolysis.

  • Anhydrous Conditions : Use molecular sieves in esterification to avoid hydrolysis-side reactions.

Analytical Validation

  • NMR Spectroscopy : Confirms 13C3-labeling via distinct splitting patterns at δ 21.5 (C1), δ 69.2 (C2), and δ 181.0 ppm (C3).

  • Mass Spectrometry : ESI-MS shows [M+Na]+ at m/z 139.03 (calc. 139.02) .

Chemical Reactions Analysis

Types of Reactions

Sodium L-lactate-13C3 solution undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Sodium L-lactate-13C3 solution exerts its effects through its involvement in metabolic pathways. The lactate ions are metabolized to pyruvate, which enters the tricarboxylic acid (TCA) cycle, ultimately producing carbon dioxide and water. This process requires the consumption of hydrogen cations, leading to a metabolic alkalinizing effect . The compound is also used to study the metabolism of NAD redox metabolism or lactate levels, which may help develop novel immunotherapies in cancer and therapeutic immunosuppression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Salts of Hydroxycarboxylic Acids

Magnesium Lactate Hydrate (C6H10MgO6·2H2O)
  • Structure: Magnesium bis(2-hydroxypropanoate) dihydrate, a mixture of (2R)-, (2S)-, and (2RS)-stereoisomers.
  • Key Differences :
    • Metal ion : Magnesium vs. sodium alters solubility and bioavailability. Magnesium lactate is pharmacopoeial-grade (98.0–102.0% purity) and used in electrolyte supplements .
    • Isotopic Labeling : Lacks 13C labeling, limiting its use in tracer studies.
(S)-3-Hydroxyisobutyric Acid (C4H8O3)
  • Structure : A β-hydroxy acid with a hydroxyl group on C3 instead of C2.
  • Key Differences :
    • Acidity : pKa ~4.5 (vs. ~3.8 for lactic acid), affecting ionization and reactivity .
    • Biological Role : Intermediate in valine catabolism, unlike lactic acid’s role in glycolysis .
Compound Molecular Formula CAS Number Solubility (H2O) Key Applications
Sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate C3H5NaO3 152571-51-2* High (isotope-dependent) Metabolic tracing, NMR
Magnesium Lactate Hydrate C6H10MgO6·2H2O 58172-67-7 0.15 g/L (25°C) Pharmaceuticals, electrolytes
(S)-3-Hydroxyisobutyric Acid C4H8O3 2068-83-9 Moderate Valine metabolism studies

The compound described here is inferred based on nomenclature conventions.

Isotopically Labeled vs. Non-Labeled Analogs

Sodium Propionate-13C3 (C3H5NaO2)
  • Structure : Lacks the hydroxyl group at C2, making it a simpler carboxylic acid salt.
  • Key Differences: Functionality: Non-hydroxylated structure limits biochemical relevance compared to lactic acid derivatives. Applications: Used in isotopic labeling for non-biological systems (e.g., material science) .

Complex Esters and Inhibitors

(2S)-2-[(3-Hydroxy-4-Methoxy-Pyridine-2-Carbonyl)Amino]Propanoate Derivatives
  • Structure : Esters with aromatic and amide substituents (e.g., fenpicoxamid, florylpicoxamid).
  • Key Differences :
    • Biological Activity : Act as fungicides targeting mitochondrial Complex III, unlike the inert isotopic tracer role of sodium lactate-13C3 .
    • Lipophilicity : Enhanced by bulky substituents, enabling membrane penetration .
(2S,3R)-2-Hydroxy-3-Alkylsuccinates
  • Structure : Analogous to lactic acid but with extended alkyl chains (e.g., propyl, allyl).
  • Key Differences :
    • Metabolic Pathways : Inhibit homoisocitrate dehydrogenase in lysine biosynthesis .
    • Stereochemical Complexity : Additional chiral centers (3R) alter enzyme binding .

Functional Group Variants

Sodium 2-Methylprop-2-Ene-1-Sulphonate (C4H7NaO3S)
  • Structure : Sulfonate group replaces the carboxylic acid.
  • Key Differences :
    • Acidity : Sulfonic acid (pKa ~1.5) is far stronger than carboxylic acid (pKa ~3.8) .
    • Applications : Surfactants or ion-exchange resins, unrelated to biochemical tracing .

Biological Activity

Sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate, commonly referred to as Sodium L-lactate-1-13C, is an isotopically labeled derivative of lactic acid. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in metabolic studies and therapeutic interventions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in research.

Overview of Sodium L-lactate-1-13C

Sodium L-lactate-1-13C is a sodium salt derived from lactic acid, characterized by its molecular formula C3H5NaO3\text{C}_3\text{H}_5\text{NaO}_3 and a monoisotopic mass of approximately 115.023703 g/mol. The incorporation of carbon-13 isotopes into its structure allows for unique applications in tracing metabolic pathways and studying energy metabolism under various physiological conditions.

Target Pathways

Sodium L-lactate-1-13C primarily targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial for regulating immune responses and inflammation. The compound modulates this pathway by influencing the levels of lactate and pyruvate, which are critical metabolites in cellular respiration.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

  • Glycolytic Pathway : Sodium L-lactate-1-13C is produced from pyruvate via lactate dehydrogenase (LDH), particularly under anaerobic conditions. This reaction is reversible, allowing lactate to be converted back to pyruvate when oxygen is available.
  • Energy Metabolism : It serves as an important energy substrate, particularly in cancer cells where it contributes to the Warburg effect—favoring glycolysis followed by lactate fermentation even in aerobic conditions.

Pharmacokinetics

The pharmacokinetics of Sodium L-lactate-1-13C are influenced by its solubility and absorption characteristics. As a water-soluble compound, it is readily absorbed into the bloodstream following administration. Its isotopic labeling allows for precise tracking in metabolic studies using techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry) to quantify lactate levels in biological samples.

Cellular Effects

Sodium L-lactate-1-13C exhibits diverse effects on various cell types:

  • Cell Signaling : It influences cell signaling pathways that regulate gene expression and cellular metabolism by modulating the redox state through the levels of NADH and NAD+.
  • Immune Response Modulation : By inhibiting the NF-κB pathway, it can reduce inflammation and modulate immune responses, making it a potential candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Sodium L-lactate-1-13C:

  • Metabolic Flux Analysis : Research utilizing isotopic labeling demonstrated that Sodium L-lactate-1-13C can trace metabolic fluxes through glycolytic and gluconeogenic pathways. This has implications for understanding metabolic disorders and cancer metabolism .
  • Cardiac Metabolism Studies : A study integrating metabolomics found that alterations in lactate metabolism were significant in patients with heart failure, suggesting that Sodium L-lactate-1-13C could be useful in understanding cardiac energy metabolism .
  • Cancer Research : In cancer cell lines, Sodium L-lactate-1-13C was shown to affect cell proliferation and survival by altering metabolic pathways associated with energy production and redox balance.

Comparative Analysis with Other Compounds

CompoundMolecular FormulaBiological ActivityApplications
Sodium L-lactateC₃H₅NaO₃Energy substrate; involved in glycolysisMetabolic studies
Sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoateC₃H₅NaO₃Similar to lactic acid; energy metabolismTracing metabolic pathways
PyruvateC₃H₄O₃Key intermediate in cellular respirationEnergy production

Q & A

Q. What is the synthetic methodology for preparing sodium;(2S)-2-hydroxy(1,2,3-<sup>13</sup>C3)propanoate, and how does isotopic enrichment impact its purity?

The compound is synthesized via two primary routes:

  • Neutralization method : Reaction of isotopically labeled (1,2,3-<sup>13</sup>C3) L-lactic acid with sodium hydroxide under controlled pH (6.8–7.2), followed by lyophilization to isolate the sodium salt .
  • Enzymatic production : Fermentation of <sup>13</sup>C-labeled glucose by Lactobacillus species, followed by purification via ion-exchange chromatography to remove residual substrates .
    Isotopic enrichment (>99% <sup>13</sup>C) is verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Impurities (e.g., unlabeled lactate or sodium salts) are minimized via iterative crystallization in ethanol-water mixtures .

Q. How is this compound utilized as an internal standard in LC-MS/MS workflows?

The <sup>13</sup>C3 isotopologue serves as a co-eluting internal standard to correct for matrix effects and ion suppression in biological samples. Key steps include:

  • Spike-in calibration : Adding a fixed concentration (e.g., 10 µM) to samples prior to extraction to normalize recovery rates .
  • Data normalization : The <sup>13</sup>C signal ratio to endogenous lactate (m/z 89 → 89 + 3 Da) quantifies deviations during sample preparation or instrument drift .
    Validation requires testing linearity (R<sup>2</sup> > 0.99) across physiological ranges (0.1–20 mM) in plasma, urine, and cell lysates .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic interference when using <sup>13</sup>C3-labeled propanoate in metabolic flux analysis (MFA)?

  • Natural abundance correction : Account for baseline <sup>13</sup>C abundance (~1.1%) in unlabeled metabolites using computational tools like IsoCor or INCA .
  • Tracer design : Combine <sup>13</sup>C3-lactate with <sup>2</sup>H- or <sup>15</sup>N-labeled substrates to disentangle overlapping isotopic patterns in glycolysis/TCA cycle intermediates .
  • Chromatographic resolution : Optimize LC gradients (e.g., HILIC or reverse-phase) to separate isotopomers with identical masses but differing retention times .

Q. How does the compound’s isotopic labeling influence its stability in long-term cell culture studies?

  • Isotope exchange : <sup>13</sup>C may redistribute via reversible enzymatic reactions (e.g., lactate dehydrogenase), requiring time-course sampling to assess label scrambling .
  • Degradation pathways : Monitor pH-dependent racemization (L- to D-lactate) using chiral columns, as this alters bioavailability in metabolic assays .
  • Storage conditions : Lyophilized powders retain stability for >2 years at -80°C, whereas aqueous solutions (pH 7.4) degrade by ~5% per month at -20°C .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate
Reactant of Route 2
sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate

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